molecular formula C9H9ClO2 B122957 3-(Chloromethyl)-4-methoxybenzaldehyde CAS No. 52577-09-0

3-(Chloromethyl)-4-methoxybenzaldehyde

Cat. No. B122957
CAS RN: 52577-09-0
M. Wt: 184.62 g/mol
InChI Key: LNKDOOILNUKDMI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methoxybenzaldehyde is a compound that is structurally related to various benzaldehydes substituted with halogen and methoxy groups. These compounds are of interest due to their applications in different industries, including fragrances, agrochemicals, and pharmaceuticals. Although the specific compound 3-(Chloromethyl)-4-methoxybenzaldehyde is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 3-(Chloromethyl)-4-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves regioselective alkylation reactions, as seen in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes, which could be a potential method for synthesizing 3-(Chloromethyl)-4-methoxybenzaldehyde . Additionally, solvent-free solid-state reactions have been employed to synthesize novel organic complexes, indicating a trend towards green chemistry in the synthesis of such compounds . The Vilsmeier-Hack reaction is another method used to synthesize substituted benzaldehydes, which could potentially be adapted for the synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These studies reveal the presence of different conformers and the influence of substituents on the molecular geometry. For instance, the presence of a methoxy group and a halogen can lead to the existence of cis and trans conformers, which have been trapped and characterized in cryogenic matrices .

Chemical Reactions Analysis

The reactivity of these compounds under UV light has been studied, showing that they can undergo conformational isomerization and decarbonylation . This suggests that 3-(Chloromethyl)-4-methoxybenzaldehyde may also exhibit similar photochemical behavior, which could be relevant for its applications in various industries.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. Spectroscopic techniques provide information on vibrational modes, which are crucial for understanding the stability and reactivity of the compounds . The electronic structure calculations and thermodynamic parameters can predict properties such as the heat of fusion, entropy of fusion, and refractive index, which are important for the practical use of these compounds .

Scientific Research Applications

  • Synthesis and Chemical Reactions:

    • Alkylation Reactions: 3-(Chloromethyl)-4-methoxybenzaldehyde has been used in alkylation reactions with NH-, OH-, and SH-acids in the presence of potassium carbonate, leading to the production of new aromatic aldehydes in high yields (Khachatryan et al., 2015).
    • Synthesis of Chlorinated Vanillins: The compound has been involved in the synthesis of chlorinated vanillins and syringaldehydes, important in understanding the degradation products of lignin and humic substances (Hyötyläinen & Knuutinen, 1993).
    • Antioxidant Activity: It's been used to synthesize derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde, which have been evaluated for their antioxidant activities (Rijal, Haryadi & Anwar, 2022).
  • Spectroscopic Studies and Quantum Chemical Investigations:

    • Structural Analysis: Investigations on derivatives of vanillin, including 4-hexyloxy-3-methoxybenzaldehyde, using techniques like density functional theory (DFT) provide insights into their molecular structure and properties (Abbas, Gökce & Bahçelī, 2016).
    • Complexation Studies: 3-Phenyl-4-methoxybenzaldehyde has been studied for its ability to form complexes with various metals, enhancing the biological activities of vanillin and semicarbazide (Sinha et al., 2021).
  • Photochemistry and UV-Induced Reactions:

    • Conformational Isomerization: 3-(Chloromethyl)-4-methoxybenzaldehyde has been studied for its conformational isomerization and reactivity under UV irradiation in cryogenic matrices, relevant to fields like fragrance industry and drug manufacturing (Ogruc Ildiz, Konarska & Fausto, 2019).
  • Synthesis and Structural Elucidation:

    • Synthesis of Derivatives: The compound has been used in the synthesis of various derivatives, including 4-Chloro-N'-(2-methoxybenzylidene)benzohydrazide, contributing to the study of molecular structures (Wu, 2009).
  • Solubility and Activity Coefficients:

    • Solubility Studies: Research on the solubility of derivatives like 5-chlorovanillin in water provides valuable data for understanding the solubility-temperature relationship and activity coefficients (Larachi et al., 2000).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific data for “3-(Chloromethyl)-4-methoxybenzaldehyde” is not available, safety data sheets for similar compounds provide information on potential hazards, precautionary statements, and first-aid measures .

Future Directions

The development of novel catalytic methods for nucleophilic substitutions has evolved into a flourishing and reviving area of research . The future directions in this field could involve the exploration of more sustainable and versatile approaches for these transformations.

properties

IUPAC Name

3-(chloromethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKDOOILNUKDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068769
Record name Benzaldehyde, 3-(chloromethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-4-methoxybenzaldehyde

CAS RN

52577-09-0
Record name 3-(Chloromethyl)-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52577-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-(chloromethyl)-4-methoxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052577090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3-(chloromethyl)-4-methoxy-
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Record name Benzaldehyde, 3-(chloromethyl)-4-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-p-anisaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
DS Khachatryan, AL Razinov, AV Kolotaev… - Russian Chemical …, 2015 - Springer
… The reaction of morpholine with 3 chloromethyl 4 methoxybenzaldehyde (2a) upon reflux in ethanol gave rise to 4 methoxy 3 morpholinomethylbenzaldehyde (4a) in 91% yield and …
Number of citations: 11 link.springer.com
LV Chinh, TN Hung, NT Nga, TTN Hang… - Russian Journal of …, 2014 - Springer
Methods have been developed for the synthesis of new 1H-benzotriazol-1-ylmethyl- and 1H-imidazol-1-ylmethyl-substituted chalcones starting from 2-hydroxyacetophenone. The …
Number of citations: 9 link.springer.com
DP Dekker, Jakob J.*, Greeff, daniël F … - South African Journal …, 1980 - journals.co.za
… the initial chloromethylation2 of /j-hydroxybenzaldehyde and p-methoxybenzaldehyde to give 3-chloromethyl-4-hydroxybenzaldehyde (1) and 3chloromethyl-4-methoxybenzaldehyde (2…
Number of citations: 0 journals.co.za
MI Lavrov, DS Karlov, VA Palyulin, VV Grigoriev… - Mendeleev …, 2018 - Elsevier
… In the synthesis of compound 1 (see Scheme 1), amine 5 was prepared24,25 by N-alkylation of pyrazole with 3-chloromethyl4-methoxybenzaldehyde 2, transformation of aldehyde 3 …
Number of citations: 22 www.sciencedirect.com
L Van Chinh, T Ngoc Hung, N Thi Nga… - Letters in Organic …, 2014 - ingentaconnect.com
… 3-chloromethyl-4methoxybenzaldehyde (6) (57.6 g, 85%); mp 59-60.5 C (lit. mp 60 C [20]). … ), K2CO3 (2.07 g, 15 mmol), 3-chloromethyl-4-methoxybenzaldehyde (6) (1.84 g, 10 mmol) …
Number of citations: 1 www.ingentaconnect.com
L Van Chinh, T Ngoc Hung, N Thi Nga… - Letters in Organic …, 2015 - ingentaconnect.com
… 3-chloromethyl-4-methoxybenzaldehyde was synthesized according to the procedure as … ), K2CO3 (1.8 g, 13.3 mmol), 3-chloromethyl-4methoxybenzaldehyde (7) (1.8 g, 9.8 mmol) and (…
Number of citations: 4 www.ingentaconnect.com
DS Khachatryan, AV Kolotaev, ER Malyutina… - Russian Chemical …, 2022 - Springer
… Tetrapeptide Phe-D-Trp-Lys(Boc)-Thr-OMe (1),20 Boc-Cys(Boc)-OH (see Refs 14 and 26), and 3-chloromethyl-4methoxybenzaldehyde (13)27 were obtained by the procedures …
Number of citations: 0 link.springer.com
W Huang, E Englund, S Titus, N Southall… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
Thyroid Stimulating Hormone (TSH) is a heterodimeric glycoprotein hormone that regulates thyroid homeostasis upon interaction with the TSH receptor (TSHR). TSH binds to the TSH …
Number of citations: 6 www.ncbi.nlm.nih.gov
S Neumann, W Huang, E Eliseeva, S Titus… - …, 2010 - academic.oup.com
Small molecule inverse agonists for the TSH receptor (TSHR) may be used as probes of the role of basal (or agonist-independent or constitutive) signaling and may have therapeutic …
Number of citations: 65 academic.oup.com
S Titus, W Huang, J Marugan, N Southall… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
Thyroid Stimulating Hormone (TSH) is a heterodimeric glycoprotein hormone that regulates thyroid homeostasis upon interaction with the TSH receptor (TSHR). TSH binds to the TSH …
Number of citations: 2 www.ncbi.nlm.nih.gov

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